An In-Depth Technical Guide to the Chemical Properties of Roflumilast-d4 N-Oxide
An In-Depth Technical Guide to the Chemical Properties of Roflumilast-d4 N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Roflumilast-d4 N-Oxide, a critical molecule in pharmaceutical research and development. We will delve into its chemical and physical properties, synthesis, analytical methodologies, and applications, with a focus on providing practical, field-proven insights.
Introduction: Understanding the Significance of Roflumilast-d4 N-Oxide
Roflumilast is a selective phosphodiesterase 4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD). Upon administration, Roflumilast is metabolized to its primary active metabolite, Roflumilast N-Oxide.[1] This N-oxide metabolite is a potent PDE4 inhibitor in its own right and is considered to be responsible for a significant portion of the overall pharmacological activity of the parent drug.[2][3]
The deuterated analogue, Roflumilast-d4 N-Oxide, serves as an invaluable tool in bioanalytical studies. Its key application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Roflumilast N-Oxide in biological matrices. The incorporation of deuterium atoms provides a mass shift that allows for its differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties and chromatographic behavior, a cornerstone of the internal standard-based quantification.[4]
Physicochemical Properties: A Foundation for Application
A thorough understanding of the physicochemical properties of Roflumilast-d4 N-Oxide is paramount for its effective use in research. These properties dictate its behavior in various experimental settings, from storage and handling to its performance in analytical assays.
| Property | Value | Source(s) |
| Chemical Name | 3,5-dichloro-4-(3-((cyclopropyl-2,2,3,3-d4)methoxy)-4-(difluoromethoxy)benzamido)pyridine 1-oxide | Inferred from structure |
| Molecular Formula | C₁₇H₁₀D₄Cl₂F₂N₂O₄ | [5] |
| Molecular Weight | 423.2 g/mol | [5] |
| CAS Number | 1794760-31-8 | [5] |
| Appearance | White to off-white solid | General observation |
| Solubility (non-deuterated) | Soluble in DMSO, ethanol, and methanol. | [4][5] |
| Storage Temperature | -20°C | [5] |
Synthesis and Purification: From Parent Drug to Labeled Metabolite
The synthesis of Roflumilast-d4 N-Oxide is a multi-step process that begins with the deuterated parent drug, Roflumilast-d4. The subsequent N-oxidation is a critical step to generate the desired metabolite.
Conceptual Synthesis Pathway
Caption: Conceptual workflow for the synthesis of Roflumilast-d4 N-Oxide.
Step-by-Step Synthesis Protocol (Exemplary)
This protocol is based on the synthesis of the non-deuterated N-oxide and adapted for the deuterated analogue.[6]
-
Dissolution: Dissolve Roflumilast-d4 in a suitable organic solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Oxidation: To the stirred solution, add a suitable oxidizing agent. A common choice is meta-chloroperoxybenzoic acid (m-CPBA), added portion-wise at room temperature. The use of m-CPBA offers mild reaction conditions, minimizing side-product formation.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate). Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure Roflumilast-d4 N-Oxide.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Analytical Methodologies: A Guide to Quantification
The primary application of Roflumilast-d4 N-Oxide is as an internal standard for the accurate quantification of Roflumilast N-Oxide in complex biological matrices. LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.
Bioanalytical Workflow Using Roflumilast-d4 N-Oxide as an Internal Standard
Caption: Bioanalytical workflow for the quantification of Roflumilast N-Oxide.
Detailed LC-MS/MS Protocol for Bioanalysis
This protocol is a composite based on published methods for the analysis of Roflumilast and its N-oxide.[7]
-
Sample Preparation (Protein Precipitation): a. To 100 µL of biological matrix (e.g., plasma), add 10 µL of a working solution of Roflumilast-d4 N-Oxide in methanol (concentration will depend on the expected analyte concentration range). b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions (Exemplary):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Exemplary):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Roflumilast N-Oxide: Precursor ion [M+H]⁺ → Product ion (specific fragment to be determined by infusion and optimization). A common fragmentation pathway for N-oxides is the loss of an oxygen atom ([M+H-16]⁺).[8][9]
-
Roflumilast-d4 N-Oxide (IS): Precursor ion [M+H]⁺ → Product ion (corresponding deuterated fragment).
-
-
Optimization: The cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.
-
Stability: Ensuring the Integrity of the Standard
The stability of Roflumilast-d4 N-Oxide is crucial for its reliable use as an internal standard. Stability should be assessed under various conditions to establish appropriate storage and handling procedures. Based on forced degradation studies of the parent compound, Roflumilast, the N-oxide is expected to be susceptible to degradation under certain conditions.[3]
-
Hydrolytic Stability: The amide linkage in Roflumilast is susceptible to hydrolysis under acidic and, more significantly, alkaline conditions.[3] The N-oxide moiety is generally stable to hydrolysis.
-
Oxidative Stability: The molecule may be sensitive to strong oxidizing agents.
-
Photostability: The parent drug, Roflumilast, is relatively stable to light.[3]
-
Thermal Stability: Roflumilast is stable under thermal stress.[3]
It is recommended to store stock solutions of Roflumilast-d4 N-Oxide at -20°C in a tightly sealed container, protected from light. Freeze-thaw cycles should be minimized.
Biological Activity and Mechanism of Action
Roflumilast N-Oxide, the active metabolite of Roflumilast, is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[10] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, Roflumilast N-Oxide increases intracellular cAMP levels, leading to a cascade of anti-inflammatory effects.[1][11]
PDE4 Inhibition Signaling Pathway
Caption: Mechanism of action of Roflumilast N-Oxide via PDE4 inhibition.
Safety and Handling: Best Practices for Laboratory Use
As with any chemical substance, proper safety precautions should be taken when handling Roflumilast-d4 N-Oxide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container at -20°C, away from heat and sources of ignition. For long-term stability, especially for deuterated compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent isotopic exchange with atmospheric moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Roflumilast-d4 N-Oxide is an indispensable tool for researchers and drug development professionals working with Roflumilast. Its role as an internal standard in bioanalytical assays enables the accurate and precise quantification of the active N-oxide metabolite, which is crucial for pharmacokinetic and pharmacodynamic studies. A comprehensive understanding of its chemical properties, synthesis, and analytical applications, as outlined in this guide, is essential for its effective and reliable use in a laboratory setting.
References
- WO2011163469A1 - Hydrated form of anti-inflammatory roflumilast-n-oxide - Google P
- Roflumilast-d4 N-Oxide Product Information.
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (URL: [Link])
-
Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed. (URL: [Link])
-
Roflumilast: A Selective Phosphodiesterase 4 Inhibitor - PubMed. (URL: [Link])
-
Simultaneous determination of roflumilast and its metabolite in human plasma by LC–MS/MS: Application for a pharmacokinetic study - FAO AGRIS. (URL: [Link])
-
Pharmacokinetic data for roflumilast and roflumilast N-oxide. - ResearchGate. (URL: [Link])
-
Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products - PMC - NIH. (URL: [Link])
-
Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC. (URL: [Link])
-
Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed. (URL: [Link])
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal. (URL: [Link])
-
A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization | Request PDF - ResearchGate. (URL: [Link])
Sources
- 1. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Roflumilast N-oxide, a PDE4 inhibitor, improves cilia motility and ciliated human bronchial epithelial cells compromised by cigarette smoke in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WO2011163469A1 - Hydrated form of anti-inflammatory roflumilast-n-oxide - Google Patents [patents.google.com]
- 7. Simultaneous quantification and pharmacokinetic evaluation of roflumilast and its N-oxide in cynomolgus monkey plasma by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Roflumilast | C17H14Cl2F2N2O3 | CID 449193 - PubChem [pubchem.ncbi.nlm.nih.gov]
